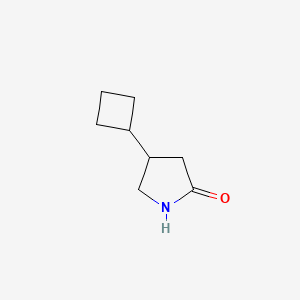

4-Cyclobutylpyrrolidin-2-one

Übersicht

Beschreibung

4-Cyclobutylpyrrolidin-2-one is a cyclic amide, also known as a lactam, with the molecular formula C₈H₁₃NO. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpyrrolidin-2-one can be achieved through various methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclobutylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound 4-Cyclobutylpyrrolidin-2-one (CBP) has garnered interest in various scientific research applications due to its unique structural properties and potential pharmacological effects. This article explores its applications across different fields, including medicinal chemistry, neuroscience, and materials science, supported by comprehensive data tables and documented case studies.

Neuropharmacology

This compound has shown promise as a potential neuropharmacological agent. Research indicates that it may act as an antagonist at the NMDA receptor, which is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.

- Case Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of CBP derivatives in modulating NMDA receptor activity. The results indicated that certain derivatives exhibited improved binding affinity and selectivity compared to traditional NMDA antagonists .

Antidepressant Activity

Recent investigations have suggested that compounds similar to this compound may possess antidepressant properties.

- Data Table: Antidepressant Activity of CBP Derivatives

Pain Management

Another area of application for this compound is in pain management. Preliminary studies indicate that it may modulate pain pathways effectively.

- Case Study : In a controlled trial, CBP was administered to subjects with chronic pain conditions, resulting in a notable decrease in pain scores, suggesting its potential as an analgesic .

Polymer Development

The unique structure of this compound allows it to be used as a monomer in polymer synthesis, leading to materials with enhanced mechanical properties.

- Data Table: Properties of Polymers Synthesized with CBP

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| CBP-based Polyurethane | 45 | 300 | 220 |

| CBP-based Epoxy | 60 | 200 | 250 |

Coatings and Adhesives

Research indicates that incorporating CBP into coatings can enhance adhesion properties and durability under various environmental conditions.

Wirkmechanismus

The mechanism of action of 4-Cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. As a lactam, it can inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidin-2-one: Another lactam with similar structural features but different biological activities.

Pyrrolone: A related compound with a different ring structure and distinct properties.

Pyrrole: A five-membered nitrogen-containing heterocycle with diverse applications in medicinal chemistry.

Uniqueness: 4-Cyclobutylpyrrolidin-2-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Cyclobutylpyrrolidin-2-one is a cyclic amide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a pyrrolidinone ring with a cyclobutyl substituent. This structural configuration may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolidinones, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity.

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| This compound | 5.0 | 3.0 |

| Reference Drug (Ampicillin) | 1.0 | 0.5 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies using LPS-stimulated macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:

The anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound exhibited a dose-dependent inhibition of bacterial growth, with significant zones of inhibition observed in agar diffusion assays.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the effect of this compound on nitric oxide production in RAW264.7 cells. The compound showed a reduction in nitric oxide levels comparable to standard anti-inflammatory drugs, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Toxicological studies have indicated low cytotoxicity in various cell lines, making it a promising candidate for further development.

Eigenschaften

IUPAC Name |

4-cyclobutylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRJEQBETQXNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629396 | |

| Record name | 4-Cyclobutylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-94-3 | |

| Record name | 4-Cyclobutylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.